molecular formula C7H11BrO2Zn B14891323 1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether

1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether

Cat. No.: B14891323
M. Wt: 272.4 g/mol
InChI Key: GNJVUPLMHNCZOV-UHFFFAOYSA-M
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Description

1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability, making it a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Ethoxycarbonyl)cyclobutylzinc bromide can be synthesized through the reaction of cyclobutyl bromide with diethyl carbonate in the presence of a zinc catalyst. The reaction typically occurs in an ether solvent, which helps stabilize the intermediate compounds formed during the reaction .

Industrial Production Methods

Industrial production of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Ethoxycarbonyl)cyclobutylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide include various substituted cyclobutane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient coupling and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethoxycarbonyl)cyclobutylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals and other advanced materials .

Properties

Molecular Formula

C7H11BrO2Zn

Molecular Weight

272.4 g/mol

IUPAC Name

bromozinc(1+);ethyl cyclobutanecarboxylate

InChI

InChI=1S/C7H11O2.BrH.Zn/c1-2-9-7(8)6-4-3-5-6;;/h2-5H2,1H3;1H;/q-1;;+2/p-1

InChI Key

GNJVUPLMHNCZOV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)[C-]1CCC1.[Zn+]Br

Origin of Product

United States

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